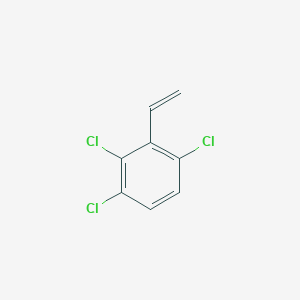

1,2,4-Trichloro-3-vinylbenzene

Description

1,2,4-Trichloro-3-methylbenzene (CAS 2077-46-5) is a chlorinated aromatic hydrocarbon with three chlorine atoms at positions 1, 2, and 4, and a methyl group at position 3 of the benzene ring. It is also known by synonyms such as 2,3,6-Trichlorotoluene and 1-Methyl-2,3,6-trichlorobenzene . Its molecular formula is C₇H₅Cl₃, with a molecular weight of 215.48 g/mol. Regulatory identifiers include UNII-19M2L15Z6U and EINECS 218-202-4, and it is available commercially as a reference material in methanol solutions (10 µg/mL) .

Propriétés

IUPAC Name |

1,2,4-trichloro-3-ethenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3/c1-2-5-6(9)3-4-7(10)8(5)11/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHISHSHOHYVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,4-Trichloro-3-vinylbenzene can be synthesized through several methods. One common approach involves the chlorination of 3-vinylbenzene (styrene) under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Industrial Production Methods

Industrial production of 1,2,4-Trichloro-3-vinylbenzene often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve optimal results.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,4-Trichloro-3-vinylbenzene undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove chlorine atoms, resulting in less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms with hydroxyl or amino groups.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Less chlorinated benzene derivatives.

Substitution: Hydroxylated or aminated benzene derivatives.

Applications De Recherche Scientifique

1,2,4-Trichloro-3-vinylbenzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1,2,4-Trichloro-3-vinylbenzene involves its interaction with molecular targets through its functional groups. The vinyl group can participate in addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and processes, depending on the specific application and context.

Comparaison Avec Des Composés Similaires

The structural and functional differences between 1,2,4-Trichloro-3-methylbenzene and related chlorinated benzenes are critical for understanding their chemical behavior, environmental impact, and applications. Below is a detailed comparison:

Structural Isomers and Substituted Analogs

Data Table: Key Properties of Selected Compounds

Chemical Reactivity and Degradation

- While direct degradation data is unavailable, its structural similarity to 1,2,4-TCB suggests it may undergo analogous microbial degradation. Pseudomonas strains metabolize 1,2,4-TCB via dioxygenation, producing 3,4,6-trichlorocatechol and chloride ions .

- 1,2,4-TCB : Degradation by Pseudomonas sp. involves enzymatic dioxygenation and spontaneous dechlorination, yielding intermediates channeled into the tricarboxylic acid cycle .

- 1,3,5-Trichlorobenzene : Symmetrical substitution confers thermal and chemical stability, reducing biodegradability compared to less symmetrical isomers .

Physicochemical Properties

- Substituent Effects: Methyl groups increase molecular weight and boiling points compared to non-methylated isomers. For example, 1,2,4-Trichloro-3-methylbenzene (MW 215.48) is heavier than 1,2,4-TCB (MW 181.45).

- Solubility : Chlorine atoms reduce water solubility, but methyl groups may slightly enhance solubility in organic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.